molecular formula C21H28N4O2 B3915413 3-methyl-1-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-butanone

3-methyl-1-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-butanone

Cat. No.: B3915413
M. Wt: 368.5 g/mol
InChI Key: AWROQHKICTXGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a butanone group . The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom . Butanone, also known as methyl ethyl ketone, is a simple ketone with four carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and various types of organic reactions . The 1,2,3-triazole ring could be formed via a click chemistry reaction . The piperidine ring could be synthesized through methods such as reductive amination or cyclization . The butanone group could be introduced through a variety of methods, including the oxidation of secondary alcohols .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups . The 1,2,3-triazole ring and the piperidine ring would likely contribute to the rigidity of the molecule, while the butanone group could introduce some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups . The 1,2,3-triazole ring is known to participate in various reactions, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions . The piperidine ring can undergo reactions such as N-alkylation . The butanone group can be involved in reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the polar 1,2,3-triazole ring and the butanone group could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

3-methyl-1-[1-[1-[(2-methylphenyl)methyl]triazole-4-carbonyl]piperidin-3-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15(2)11-20(26)18-9-6-10-24(12-18)21(27)19-14-25(23-22-19)13-17-8-5-4-7-16(17)3/h4-5,7-8,14-15,18H,6,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWROQHKICTXGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)N3CCCC(C3)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-butanone
Reactant of Route 2
Reactant of Route 2
3-methyl-1-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-butanone
Reactant of Route 3
Reactant of Route 3
3-methyl-1-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-butanone
Reactant of Route 4
3-methyl-1-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-butanone
Reactant of Route 5
3-methyl-1-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-butanone
Reactant of Route 6
3-methyl-1-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-butanone

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